molecular formula C21H28Cl2N4O B1435052 4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride CAS No. 2108139-09-7

4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride

Cat. No.: B1435052
CAS No.: 2108139-09-7
M. Wt: 423.4 g/mol
InChI Key: BJFOFSMYIPXYSU-UHFFFAOYSA-N
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Description

4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride is a useful research compound. Its molecular formula is C21H28Cl2N4O and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride is a compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with structurally similar compounds.

  • Molecular Formula : C21H28Cl2N4O
  • Molecular Weight : 423.39 g/mol
  • CAS Number : 2108139-09-7

Research indicates that this compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to:

  • Cell Cycle Arrest : Preventing cancer cell proliferation.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Biological Activity

The biological activities of this compound have been evaluated in various studies:

  • Anticancer Activity :
    • In vitro Studies : The compound has demonstrated potent anticancer effects against various cancer cell lines by inhibiting CDK activity. For instance, it has shown significant efficacy against breast cancer and leukemia cell lines.
    • Mechanistic Insights : The inhibition of CDKs leads to a reduction in phosphorylation of retinoblastoma protein (Rb), resulting in cell cycle arrest at the G1 phase.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress markers.
  • Comparative Biological Activity :
    A comparative analysis with structurally similar compounds reveals unique features that enhance its biological profile:
Compound NameStructural FeaturesBiological Activity
4-Methylpyrido[2,3-d]pyrimidinoneLacks piperidine groupModerate anticancer activity
5-Ethylpyrido[3,4-d]pyrimidineDifferent substitution patternNeuroprotective effects
6-ChloroquinazolinoneSimilar core structureAntimicrobial properties

The unique combination of the piperidine and phenylethyl groups in this compound distinguishes it from others, particularly in its targeted biological activities.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A recent study showcased the efficacy of this compound in reducing tumor size in xenograft models of breast cancer. The treatment resulted in a marked decrease in tumor proliferation markers and an increase in apoptosis indicators.
  • Neurodegenerative Disease Model :
    • In animal models simulating neurodegenerative diseases, treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.

Properties

IUPAC Name

4-methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O.2ClH/c1-15-17-10-11-19(26)25(14-12-16-7-3-2-4-8-16)21(17)24-20(23-15)18-9-5-6-13-22-18;;/h2-4,7-8,18,22H,5-6,9-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFOFSMYIPXYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C3CCCCN3)CCC4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride
Reactant of Route 3
4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride
Reactant of Route 4
4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride
Reactant of Route 5
4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride
Reactant of Route 6
4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride

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